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Compound of Interest

3-
Compound Name: (Methylsulfonylamino)phenylboron
ic acid
Cat. No.: B130784
\ v

An In-depth Technical Guide to the Theoretical Properties of 3-
(Methylsulfonylamino)phenylboronic Acid

Introduction

3-(Methylsulfonylamino)phenylboronic acid, with CAS Number 148355-75-3, is a
specialized organic compound that has garnered significant interest within the fields of
medicinal chemistry and organic synthesis.[1][2] As a bifunctional molecule, it incorporates both
a boronic acid moiety and a methylsulfonylamino group. This unique combination makes it a
valuable building block, particularly for the construction of complex molecular architectures
through transition metal-catalyzed cross-coupling reactions. Its utility is most pronounced in the
Suzuki-Miyaura reaction, a cornerstone of modern drug discovery for the formation of carbon-
carbon bonds.[3]

This guide provides a comprehensive overview of the core theoretical and practical properties
of 3-(Methylsulfonylamino)phenylboronic acid. It is intended for researchers, chemists, and
drug development professionals who seek to understand and effectively utilize this reagent in
their synthetic and discovery workflows. We will delve into its physicochemical characteristics,
spectroscopic signature, chemical reactivity, and essential safety protocols, offering a holistic
perspective grounded in authoritative data.
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Molecular Structure and Physicochemical
Properties

The foundational characteristics of a chemical reagent dictate its behavior in both storage and
reaction environments. The properties of 3-(Methylsulfonylamino)phenylboronic acid are
shaped by the interplay between its aromatic core, the acidic boronic acid group, and the
electron-withdrawing methylsulfonylamino substituent.

Core Structural and Identification Data

The identity of the compound is unequivocally established by the following identifiers.[1][2][4]

Identifier Value Source
CAS Number 148355-75-3 [1][2]I5]
Molecular Formula C7H10BNO4S [1][4]16]
Molecular Weight 215.03 g/mol [1][6]
[3-
IUPAC Name (methanesulfonamido)phenyllb  [2][5]
oronic acid
SMILES CS(=0)(=O)Nclcccc(cl)B(O)O  [1][7]

XUIQQIRLFMCWLN-
InChl Key [1][2]I5]
UHFFFAOYSA-N

The structure features a phenyl ring substituted at the meta-position with a boronic acid group
[-B(OH)z] and a methylsulfonylamino group [-NHSO2CHs].

Caption: Structure of 3-(Methylsulfonylamino)phenylboronic acid.

Key Physicochemical Parameters

These parameters are critical for predicting the compound's behavior in various experimental
conditions, from reaction solvent selection to its potential as a drug candidate fragment.
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Property

Value

Significance in Research &
Development

Physical Form

Solid, beige powder or
crystals.[1][8]

Affects handling, weighing, and

dissolution procedures.

Melting Point

90-96 °C

Provides a preliminary

indication of purity.[5][8]

pKa (Predicted)

7.76 £0.10

Influences reactivity in base-
catalyzed reactions like Suzuki
coupling and determines the
ionization state in physiological
media.[8]

logP (Predicted)

-1.2621

Indicates high hydrophilicity,
which is a key factor for
solubility in aqueous systems
and for ADME properties in
drug design.[6]

Topological Polar Surface Area
(TPSA)

86.63 A2

Suggests moderate cell
permeability, a crucial
parameter for bioavailability in

drug candidates.[6]

Hydrogen Bond Acceptors

Relates to solubility and
potential for intermolecular
interactions with biological

targets.[6]

Hydrogen Bond Donors

Contributes to solubility and

target binding affinity.[6]

Expert Insight: The predicted pKa of ~7.76 is lower than that of unsubstituted phenylboronic

acid (pKa = 8.6-8.9), which can be attributed to the electron-withdrawing nature of the meta-

substituted methylsulfonylamino group.[9] This enhanced acidity can facilitate the crucial

transmetalation step in the Suzuki-Miyaura catalytic cycle by promoting the formation of the

boronate species. The negative logP value underscores its polar nature, suggesting good
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solubility in polar organic solvents and some aqueous-based systems, though solubility for
boronic acids can be complex.[6][10]

Spectroscopic and Analytical Characterization

Definitive identification and purity assessment of 3-(Methylsulfonylamino)phenylboronic
acid rely on standard analytical techniques. While specific spectra are proprietary to suppliers,
the expected signatures can be inferred.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons (typically in the 7.0-8.0 ppm range), a singlet for the methyl (CHs) protons of the
sulfonyl group, and a signal for the amine (NH) proton. The hydroxyl (-OH) protons of the
boronic acid group may appear as a broad singlet, which can exchange with D20.[11][12]

o 13C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons,
with the carbon atom attached to the boron atom exhibiting a unique chemical shift, and a
signal for the methyl carbon.[2]

e Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the
compound.[13] In electrospray ionization (ESI) mass spectrometry, one would expect to
observe the molecular ion peak corresponding to the compound's exact mass (215.0423
g/mol ).[2]

« Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands
for N-H stretching, S=0 stretching (asymmetric and symmetric), B-O stretching, and O-H
stretching, confirming the presence of the key functional groups.[2]

Chemical Reactivity and Core Applications

The primary utility of 3-(Methylsulfonylamino)phenylboronic acid lies in its role as a versatile
building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for synthesizing biaryl
compounds, a common motif in pharmaceuticals.[3] In this reaction, the boronic acid couples
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with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[14]
Causality of Experimental Choices:

» Palladium Catalyst: A Pd(0) species is the active catalyst. It is often generated in situ from a
Pd(Il) precatalyst like PdCIz(dppf). The choice of ligand (e.g., dppf) is critical for stabilizing
the catalyst and promoting the reaction steps.[15]

o Base: A base (e.g., Na2COs, K2COs3, Cs2CO0:s) is essential. Its primary role is to activate the
boronic acid by converting it into a more nucleophilic boronate species, which facilitates the
transmetalation step with the palladium complex.[16]

» Solvent: A mixture of an organic solvent (like toluene or dioxane) and an aqueous phase is
common. This biphasic system helps to dissolve both the organic reactants and the inorganic
base.[15]
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Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol

The following is a generalized, illustrative protocol for a Suzuki-Miyaura coupling reaction using
3-(Methylsulfonylamino)phenylboronic acid.

» Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar
and a reflux condenser, add 3-(Methylsulfonylamino)phenylboronic acid (1.2
equivalents).
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» Reagent Addition: Add the aryl halide (1.0 equivalent), the palladium catalyst (e.qg.,
PdClz(dppf), 0.05-0.1 equivalents), and the base (e.g., Na2COs, 2.0-3.0 equivalents).

e Solvent Addition: Add the solvent system (e.g., a 4.1 mixture of toluene and water).

o Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the
solvent for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the
palladium catalyst.

e Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress
using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Workup: After completion, cool the reaction to room temperature. Filter the mixture through a
pad of Celite to remove the catalyst. Separate the organic and aqueous layers.

o Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine
the organic layers.

 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude
product is then typically purified by column chromatography on silica gel to yield the final
biaryl compound.[15]

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the
integrity of the reagent.
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Parameter

Guideline

Rationale

GHS Pictogram

GHSO07 (Exclamation Mark)

Indicates potential for skin/eye
irritation, or being harmful if
swallowed.[1][7]

Hazard Statements

H302: Harmful if swallowed.
H319: Causes serious eye

irritation.

Specifies the primary health
hazards associated with the

compound.[2][7]

Precautionary Statements

P264, P280, P301+P312,
P305+P351+P338

Recommends washing hands,
wearing protective gear, and
outlines first aid measures for

exposure.[1][7]

Storage Conditions

Store at 2-8°C under an inert
atmosphere (e.g., Argon or

Nitrogen).

Boronic acids can be
susceptible to dehydration and
degradation. Cold and inert
conditions preserve their
stability and reactivity.[8][17]

Conclusion

3-(Methylsulfonylamino)phenylboronic acid is a highly functionalized and valuable reagent

in modern synthetic chemistry. Its theoretical properties—including its molecular structure,

enhanced acidity (pKa), and high polarity (logP)—make it an effective coupling partner in

Suzuki-Miyaura reactions for the synthesis of complex, biologically relevant molecules. A

thorough understanding of its physicochemical parameters, reactivity profile, and safety

requirements enables researchers to leverage its full potential in drug discovery and materials

science, paving the way for innovative molecular design and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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